Phenoxyacetoxysuccinimide Phenoxyacetoxysuccinimide
Brand Name: Vulcanchem
CAS No.: 38678-58-9
VCID: VC1636643
InChI: InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2
SMILES: C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2
Molecular Formula: C12H11NO5
Molecular Weight: 249.22 g/mol

Phenoxyacetoxysuccinimide

CAS No.: 38678-58-9

Cat. No.: VC1636643

Molecular Formula: C12H11NO5

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Phenoxyacetoxysuccinimide - 38678-58-9

Specification

CAS No. 38678-58-9
Molecular Formula C12H11NO5
Molecular Weight 249.22 g/mol
IUPAC Name (2,5-dioxopyrrolidin-1-yl) 2-phenoxyacetate
Standard InChI InChI=1S/C12H11NO5/c14-10-6-7-11(15)13(10)18-12(16)8-17-9-4-2-1-3-5-9/h1-5H,6-8H2
Standard InChI Key SMBVSRKAVRAVKU-UHFFFAOYSA-N
SMILES C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2
Canonical SMILES C1CC(=O)N(C1=O)OC(=O)COC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Phenoxyacetoxysuccinimide belongs to the class of N-substituted succinimides, featuring a core succinimide structure with a phenoxyacetoxy group attached to the nitrogen atom. The succinimide (pyrrolidine-2,5-dione) backbone contains a five-membered ring with two carbonyl groups at positions 2 and 5 . The chemical formula of the core succinimide is (CH2)2(CO)2HN, while Phenoxyacetoxysuccinimide incorporates the additional phenoxyacetoxy functional group.

Structural Features

The molecular structure of Phenoxyacetoxysuccinimide can be understood as a derivative of N-acetoxysuccinimide, with the methyl group of the acetoxy substituent replaced by a phenoxymethyl group. Similar to N-acetoxysuccinimide (C6H7NO4, molecular weight 157.1241) , Phenoxyacetoxysuccinimide would feature:

  • A five-membered succinimide ring

  • Two carbonyl groups at positions 2 and 5 of the ring

  • A phenoxyacetoxy group (C8H7O3-) attached to the nitrogen atom

Physical and Chemical Properties

Based on the properties of related compounds such as N-acetoxysuccinimide, Phenoxyacetoxysuccinimide would likely exhibit:

  • Solid state at room temperature

  • Limited water solubility

  • Good solubility in organic solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF)

  • Distinctive IR absorption patterns, particularly in the carbonyl region

Spectral Characteristics

Infrared Spectroscopy

Based on data from N-acetoxysuccinimide, Phenoxyacetoxysuccinimide would likely exhibit characteristic IR absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O (imide)1700-1750Strong
C=O (acetoxy)1740-1780Strong
C-O (ester)1200-1300Medium
Aromatic C=C1450-1600Variable
C-H (aromatic)3000-3100Weak
C-H (aliphatic)2800-3000Weak

The IR spectrum would be particularly useful for characterization, as the carbonyl groups of both the succinimide ring and the acetoxy moiety would produce distinctive absorption bands .

Nuclear Magnetic Resonance Spectroscopy

Predicted ¹H NMR signals for Phenoxyacetoxysuccinimide would include:

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Succinimide ring -CH₂-2.7-3.0Singlet
-OCH₂- (acetoxy linkage)4.5-5.0Singlet
Aromatic protons6.8-7.5Complex multiplet

Biological Activities and Applications

The biological activities of Phenoxyacetoxysuccinimide can be extrapolated from those reported for related succinimide derivatives.

Enzyme Inhibition Properties

Succinimide derivatives have demonstrated significant enzyme inhibitory activities:

  • Acetylcholinesterase (AChE) inhibition

  • Butyrylcholinesterase (BChE) inhibition

  • α-Amylase inhibition

  • α-Glucosidase inhibition

These enzyme inhibitory properties make succinimide derivatives potentially useful in the management of neurological disorders like Alzheimer's disease and diabetes.

Antioxidant Properties

Many succinimide derivatives exhibit free radical scavenging activities, with potential applications as antioxidants. The electron-rich moieties in these compounds, particularly when in conjugation with aromatic structures, contribute to their antioxidant potential .

Anticonvulsant Properties

The structural features of succinimide derivatives, including:

  • The imide group at the N2 position acting as a hydrogen bond donor

  • The anticlinal arrangement of aromatic rings relative to the 5-membered imide ring

These features are associated with anticonvulsant activity . The presence of the phenoxy group in Phenoxyacetoxysuccinimide might influence this activity, as substitution patterns on distal aromatic rings have been shown to affect anticonvulsant properties.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies of succinimide derivatives reveal important insights that may apply to Phenoxyacetoxysuccinimide:

  • The imide group functions as a hydrogen bond donor, essential for anticonvulsant activity

  • Methoxy group substitution at a distant phenyl ring enhances potency

  • The anticlinal arrangement of aryl rings relative to the 5-membered imide ring is a characteristic property of anticonvulsant compounds

  • Methyl groups within aromatic rings can facilitate hydrogen bonding with receptors

Table: Pharmacological Activities of Selected Succinimide Derivatives

Compound TypeBiological ActivityMechanismEffective Concentration Range
N-aryl succinimidesAnticonvulsantMembrane stabilization30-300 mg/kg
Succinimide derivativesAntioxidantFree radical scavengingVariable based on substituents
N-substituted succinimidesAnti-diabeticα-Glucosidase inhibitionμM-mM range
Succinimide analoguesAnticholinesteraseEnzyme inhibitionVariable based on substituents

Synthetic Applications

As a Chemical Reagent

N-substituted succinimides, particularly those with leaving groups at the nitrogen position, have potential applications as acylating or activating agents in organic synthesis. The phenoxyacetoxy group in Phenoxyacetoxysuccinimide could potentially serve as a leaving group, making it useful for certain synthetic transformations.

In Peptide Chemistry

N-hydroxysuccinimide derivatives are widely used in peptide synthesis as activating agents for carboxylic acids. Phenoxyacetoxysuccinimide might potentially serve as a specialized reagent for peptide coupling reactions, offering unique reactivity or selectivity profiles.

Future Research Directions

Structure-Activity Relationship Studies

Further research should focus on establishing comprehensive structure-activity relationships for Phenoxyacetoxysuccinimide and related compounds, particularly:

  • Effect of the phenoxy substituent on biological activities

  • Impact of structural modifications on pharmacokinetic properties

  • Comparison with other N-substituted succinimides

Synthesis Optimization

Development of more efficient and environmentally friendly synthesis methods represents an important research direction:

  • Exploration of green chemistry approaches

  • Application of microwave or ultrasound-assisted methods

  • Catalyst optimization for improved yields and selectivity

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